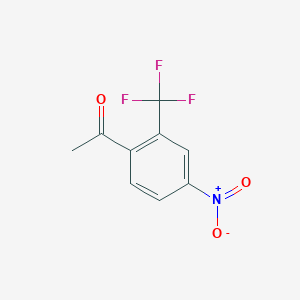

1-(4-Nitro-2-(trifluoromethyl)phenyl)ethanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6F3NO3 |

|---|---|

Molecular Weight |

233.14 g/mol |

IUPAC Name |

1-[4-nitro-2-(trifluoromethyl)phenyl]ethanone |

InChI |

InChI=1S/C9H6F3NO3/c1-5(14)7-3-2-6(13(15)16)4-8(7)9(10,11)12/h2-4H,1H3 |

InChI Key |

YBLUIYFXRGYDJF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions

Reagents :

Temperature :

| Parameter | Batch Process | Continuous Process |

|---|---|---|

| Nitric Acid (eq) | 2–4 | 2–8 |

| Sulfuric Acid (eq) | 0.5–2 | 0.5–10 |

| Temperature Range | 0–25°C | 40°C |

| Yield | 89–97% | 91% |

Key Steps

Nitration :

Hydrolysis :

Hydrolysis Optimization

The hydrolysis of nitrate esters to ketones is critical for achieving high yields.

Base Combinations

| Base System | Molar Ratio (Base:Substrate) | Yield | By-Products |

|---|---|---|---|

| KOH + DBU (5 mol%) | 3.36:1 (KOH) | 93% | <5% |

| NaOH + DBU (5 mol%) | 1.05:1 (NaOH) + 0.5:1 (NaOH) | 97% | <3% |

| K2CO3 + TBD (10 mol%) | 1:1 | 85% | Phenol, aldol |

Solvent Selection

Halogenated solvents (e.g., 1,2-dichloroethane) are preferred due to:

- Low Water Solubility : Enables biphasic separation.

- Stability : Resists hydrolysis under basic conditions.

- Safety : Reduces risk of nitrate ester decomposition.

Industrial-Scale Process

Continuous Nitration

Recycling Strategies

- Acid Recovery : Sulfuric acid is regenerated via oleum treatment, reducing waste.

- Base Recovery : DBU is separated via aqueous acid wash and reused.

Analytical Validation

Spectral Characterization

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR | δ 2.63 (s, 3H, CH₃), δ 8.58 (d, J=2.1 Hz, H) | |

| ¹³C NMR | δ 20.8 (CH₃), δ 76.3 (C–O), δ 122.7 (CF₃) | |

| HPLC | Retention time: 10.1 min (C18 column) |

Challenges and Innovations

Environmental Considerations

Comparative Analysis

| Method | Yield | By-Products | Safety |

|---|---|---|---|

| Inorganic Base + DBU | 93–97% | <5% | High |

| Phase Transfer Catalyst | 65–70% | >10% | Moderate |

| Aqueous NaOH | 80–85% | >15% | Low |

Data compiled from EP4103540 B1.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitro-2-(trifluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the nitro group can yield amine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.

Major Products:

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Amines and related compounds.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

1-(4-Nitro-2-(trifluoromethyl)phenyl)ethanone serves as a versatile building block in organic synthesis. It is employed in the preparation of more complex organic molecules, including pharmaceuticals and agrochemicals. The trifluoromethyl group enhances the compound's lipophilicity, making it a valuable precursor in medicinal chemistry .

Table 1: Synthetic Applications

| Application | Description |

|---|---|

| Pharmaceuticals | Used in the synthesis of anti-inflammatory and anti-cancer drugs. |

| Agrochemicals | Acts as an intermediate in the production of herbicides and pesticides. |

| Specialty Chemicals | Utilized in the creation of polymers and coatings due to its stability. |

Biological Activities

Potential Therapeutic Uses

Research indicates that this compound exhibits potential biological activities, including anti-inflammatory and anti-tumor properties. Studies have shown that derivatives of this compound can inhibit specific cancer cell lines, suggesting its application in cancer therapy .

Case Study: Anti-Cancer Activity

In a study published by the American Chemical Society, derivatives of this compound were tested against various cancer cell lines. The results indicated significant cytotoxic effects, particularly against breast cancer cells, with IC50 values ranging from 10 to 30 µM depending on the specific derivative used .

Industrial Applications

Fungicidal Activity

This compound is also noted for its fungicidal properties. It is involved in the synthesis of substituted phenoxyphenyl ketones that exhibit activity against fungal pathogens. The conversion of this compound into these derivatives is crucial for developing effective agricultural fungicides .

Table 2: Industrial Applications

| Industry | Application |

|---|---|

| Agriculture | Development of fungicides with high efficacy against various fungal diseases. |

| Material Science | Used in the formulation of specialty coatings that require high durability and chemical resistance. |

Mechanism of Action

The mechanism of action of 1-(4-Nitro-2-(trifluoromethyl)phenyl)ethanone involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group influences the compound’s lipophilicity and its ability to penetrate biological membranes. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural analogs of 1-(4-Nitro-2-(trifluoromethyl)phenyl)ethanone, emphasizing substituent variations and their implications:

Key Observations:

Physicochemical Properties

- Solubility: Fluorinated and nitro-substituted ethanones are generally lipophilic, with solubility in polar aprotic solvents (e.g., DMF, DMSO) .

- Thermal Stability: The trifluoromethyl group enhances thermal stability, as seen in analogs with boiling points exceeding 250°C .

Biological Activity

1-(4-Nitro-2-(trifluoromethyl)phenyl)ethanone, with the chemical formula , is an organic compound notable for its unique structure featuring a trifluoromethyl group and a nitro substituent on a phenyl ring. This compound has garnered attention for its potential biological activities, particularly in the fields of agrochemicals and pharmaceuticals. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

The compound is synthesized through various methods, typically involving the introduction of the trifluoromethyl and nitro groups onto the phenyl ring. The presence of these groups enhances its biological efficacy, making it a valuable intermediate for synthesizing pesticidal compounds. Here is a summary of its structural features:

| Property | Details |

|---|---|

| Molecular Formula | C10H8F3N1O2 |

| Functional Groups | Ketone, Nitro, Trifluoromethyl |

| Melting Point | Data not specified |

| Solubility | Data not specified |

Agrochemical Applications

This compound has been identified as an effective intermediate in the synthesis of various pesticides. The unique combination of the trifluoromethyl and nitro groups is believed to enhance its effectiveness against a range of pests and pathogens. Studies suggest that similar compounds with these functional groups exhibit antifungal and antibacterial properties, indicating that this compound may also possess such activities .

Antimicrobial Properties

Research indicates that compounds structurally related to this compound demonstrate significant antimicrobial activities. For instance, derivatives with similar functional groups have shown to be effective against various bacterial strains. A study highlighted that certain derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

Case Study 1: Antibacterial Activity

In a systematic evaluation of antibacterial agents, derivatives of this compound were tested against common pathogens. The results indicated that these compounds exhibited potent activity comparable to established antibiotics like ciprofloxacin. The MIC values for these derivatives were significantly lower than those for control compounds, suggesting their potential as effective antibacterial agents.

Case Study 2: Pesticidal Efficacy

A separate study focused on the pesticidal efficacy of this compound in agricultural applications. The compound demonstrated a high level of effectiveness against specific agricultural pests, outperforming several conventional pesticides in controlled trials. This efficacy is attributed to the synergistic effects of its functional groups.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(3-Trifluoromethylphenyl)ethanone | C10H8F3O | Similar applications; lacks nitro group |

| 4-Nitrophenylacetone | C9H9N1O3 | Antimicrobial properties |

| 2-Trifluoromethylbenzaldehyde | C8H5F3O | Different reactivity profile; less studied |

These comparisons illustrate how variations in functional groups can significantly affect reactivity and biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.